2-氯-4-乙基-1,3-苯并噻唑

描述

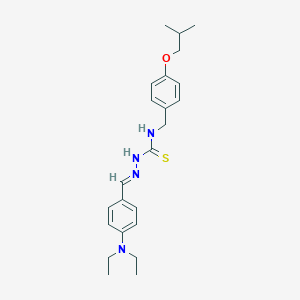

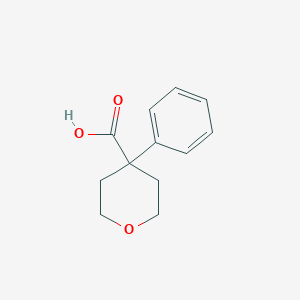

2-Chloro-4-ethyl-1,3-benzothiazole is a chemical compound with the molecular formula C9H8ClNS . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 2-Chloro-4-ethyl-1,3-benzothiazole and its derivatives often involves the use of catalysts such as P2O5/SiO2, which facilitates the formation of products by fast removal of water . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis

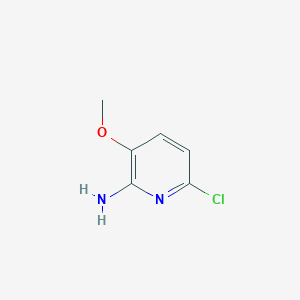

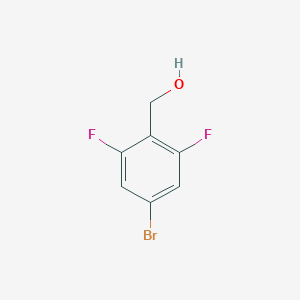

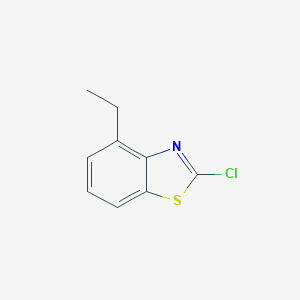

The molecular structure of 2-Chloro-4-ethyl-1,3-benzothiazole consists of a benzothiazole ring substituted with a chlorine atom at the 2nd position and an ethyl group at the 4th position .Chemical Reactions Analysis

Benzothiazole derivatives, including 2-Chloro-4-ethyl-1,3-benzothiazole, are known to participate in a wide variety of chemical reactions. They are often used as building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .Physical And Chemical Properties Analysis

2-Chloro-4-ethyl-1,3-benzothiazole has a molecular weight of 197.69 . It is a liquid at room temperature .科学研究应用

Medicinal Chemistry

Benzothiazole derivatives, including 2-Chloro-4-ethyl-1,3-benzothiazole, have been found to have a variety of biological activities . They are considered very interesting in medicinal chemistry .

Antimicrobial Applications

These compounds have been proposed for use in drug development for bacterial infections . Their antimicrobial properties make them potential candidates for new antibiotics .

Antifeedant and Acaricidal Activities

Benzothiazole derivatives have also shown potential for antifeedant and acaricidal activities . This suggests they could be used in pest control applications.

Anti-Tubercular Compounds

Recent synthetic developments of benzothiazole based anti-tubercular compounds have shown promising results . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Anti-Cancer Applications

Benzothiazole is known to exhibit anticancer properties . This suggests that 2-Chloro-4-ethyl-1,3-benzothiazole could potentially be used in cancer treatment.

Anti-Diabetic Applications

Benzothiazole derivatives have also shown potential for antidiabetic activities . This suggests they could be used in the treatment of diabetes.

Anti-Convulsant Applications

Benzothiazole derivatives have demonstrated anti-convulsant properties . This suggests they could be used in the treatment of seizure disorders.

Anti-Inflammatory Applications

Benzothiazole derivatives have demonstrated anti-inflammatory properties . This suggests they could be used in the treatment of inflammatory conditions.

作用机制

Target of Action

2-Chloro-4-ethyl-1,3-benzothiazole is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and medicinal applications . They have shown promising results as anti-tubercular compounds , and some derivatives have displayed antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives generally work by interacting with their targets and inhibiting their function . This interaction can lead to changes in the target’s activity, potentially disrupting essential biochemical processes in the pathogen and leading to its death or growth inhibition .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-4-ethyl-1,3-benzothiazole are likely to be those associated with its targets. For example, if the compound inhibits DNA gyrase, it could disrupt DNA replication and transcription, leading to cell death . Similarly, inhibition of enzymes involved in cell wall synthesis (such as MurB) could lead to cell wall weakening and eventual cell lysis .

Result of Action

The molecular and cellular effects of 2-Chloro-4-ethyl-1,3-benzothiazole’s action would depend on its specific targets and mode of action. Generally, by inhibiting essential enzymes or proteins, the compound could disrupt critical cellular processes, leading to cell death or growth inhibition . For instance, benzothiazole derivatives have shown inhibitory effects against M. tuberculosis .

未来方向

Benzothiazole derivatives, including 2-Chloro-4-ethyl-1,3-benzothiazole, continue to attract great interest from researchers due to their wide range of biological activities and medicinal applications . Future research may focus on developing new synthetic approaches and patterns of reactivity, as well as exploring their potential in drug design .

属性

IUPAC Name |

2-chloro-4-ethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOWVESUHAQWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365945 | |

| Record name | 2-chloro-4-ethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-ethyl-1,3-benzothiazole | |

CAS RN |

176976-44-6 | |

| Record name | 2-Chloro-4-ethylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176976-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-4-ethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。